molecular formula C8H12IN B3349617 1,3,5-Trimethyl-pyridinium iodide CAS No. 22739-24-8

1,3,5-Trimethyl-pyridinium iodide

Cat. No.: B3349617
CAS No.: 22739-24-8
M. Wt: 249.09 g/mol
InChI Key: RZPSTCJKPQNEBU-UHFFFAOYSA-M
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Description

1,3,5-Trimethyl-pyridinium iodide is a pyridinium salt with the molecular formula C8H12IN Pyridinium salts are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-pyridinium iodide can be synthesized through the quaternization of 1,3,5-trimethylpyridine with iodomethane. The reaction typically occurs in an aprotic solvent such as acetonitrile or acetone, under reflux conditions. The general reaction scheme is as follows:

1,3,5-Trimethylpyridine+Iodomethane1,3,5-Trimethyl-pyridinium iodide\text{1,3,5-Trimethylpyridine} + \text{Iodomethane} \rightarrow \text{this compound} 1,3,5-Trimethylpyridine+Iodomethane→1,3,5-Trimethyl-pyridinium iodide

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-pyridinium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of 1,3,5-trimethyl-pyridinium chloride, bromide, or hydroxide.

    Oxidation: Formation of 1,3,5-trimethyl-pyridinium carboxylate or aldehyde derivatives.

    Reduction: Formation of 1,3,5-trimethylpiperidine.

Scientific Research Applications

1,3,5-Trimethyl-pyridinium iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Employed in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.

    Medicine: Investigated for its potential use as an antimicrobial agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-pyridinium iodide involves its interaction with various molecular targets. In biological systems, it can interact with ion channels and receptors, altering their function. The positively charged pyridinium ion can also disrupt the integrity of microbial cell membranes, leading to cell death. In chemical reactions, the iodide ion acts as a leaving group, facilitating nucleophilic substitution reactions.

Comparison with Similar Compounds

1,3,5-Trimethyl-pyridinium iodide can be compared with other pyridinium salts such as:

  • 1-Methyl-pyridinium iodide
  • 1,2,3-Trimethyl-pyridinium iodide
  • 1,4-Dimethyl-pyridinium iodide

Uniqueness

The unique feature of this compound is the presence of three methyl groups at the 1, 3, and 5 positions of the pyridinium ring. This structural arrangement enhances its reactivity and makes it suitable for specific applications in organic synthesis and biological studies.

Properties

IUPAC Name

1,3,5-trimethylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.HI/c1-7-4-8(2)6-9(3)5-7;/h4-6H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPSTCJKPQNEBU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501946
Record name 1,3,5-Trimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22739-24-8
Record name 1,3,5-Trimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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